3'-Chloro-2-iodobenzophenone

説明

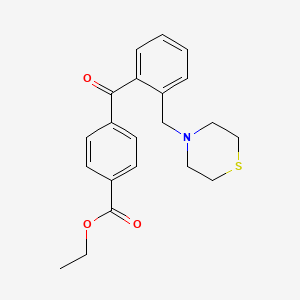

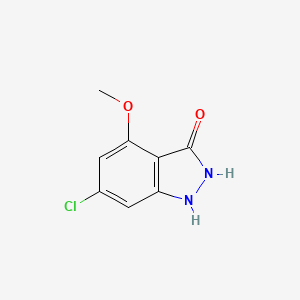

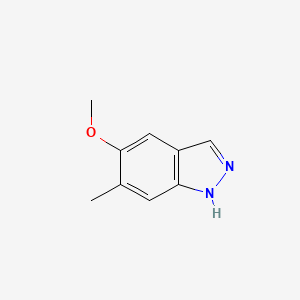

3’-Chloro-2-iodobenzophenone is a heterocyclic organic compound with the molecular formula C13H8ClIO . It has a molecular weight of 342.56 . The compound is used for experimental and research purposes .

Molecular Structure Analysis

The molecular structure of 3’-Chloro-2-iodobenzophenone consists of a benzene ring attached to a carbonyl group (C=O), which is in turn attached to another benzene ring. One of these rings has a chlorine atom (Cl) attached, and the other has an iodine atom (I) attached .Physical And Chemical Properties Analysis

3’-Chloro-2-iodobenzophenone has a boiling point of 423.2ºC at 760 mmHg and a density of 1.699g/cm³ . It has zero hydrogen bond donors and one hydrogen bond acceptor .科学的研究の応用

Oxidative Dearomatization in Organic Synthesis

Research by Quideau et al. (2005) on the oxidative dearomatization of phenols and anilines showcases the utility of iodine-mediated phenylation and oxygenation in creating complex organic structures. This method highlights the potential of halogenated reagents in synthesizing cyclohexa-2,4-dienone derivatives, pointing to the versatility of compounds like 3'-Chloro-2-iodobenzophenone in facilitating complex organic reactions (Quideau et al., 2005).

Environmental Chemistry: Disinfection Byproducts

The study by Pan et al. (2016) on iodinated disinfection byproducts (I-DBPs) formation during cooking with chloraminated tap water and iodized table salt emphasizes the environmental impact of halogenated compounds. It underscores the formation of various toxic I-DBPs, which could parallel the environmental behavior of chloro-iodo benzophenones under similar conditions (Pan et al., 2016).

Photocatalysis and Environmental Degradation

Moradi et al. (2018) investigated the photocatalytic degradation of UV-filter Benzophenone-3, offering a glimpse into the potential environmental pathways for the degradation of halogenated benzophenones. This research highlights the effectiveness of advanced oxidation processes in mitigating the environmental impact of such compounds, suggesting a similar applicability for 3'-Chloro-2-iodobenzophenone (Moradi et al., 2018).

Synergistic Pollutant Elimination

Research by Jiang et al. (2019) on the synergistic elimination of NOx and chloroaromatics using a commercial catalyst reveals the potential of halogenated compounds in catalysis. The findings suggest that compounds like 3'-Chloro-2-iodobenzophenone could play a role in environmental catalysis, particularly in the removal of pollutants (Jiang et al., 2019).

Material Science: Lanthanide Complexes

A study by Wu et al. (2019) on dinuclear lanthanide complexes showcases the application of halogenated compounds in material science, particularly in synthesizing compounds with unique magnetic and luminescent properties. This research indicates the potential utility of 3'-Chloro-2-iodobenzophenone in the development of new materials with specific optical or magnetic functionalities (Wu et al., 2019).

特性

IUPAC Name |

(3-chlorophenyl)-(2-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClIO/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRWPZYNBSTGAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641500 | |

| Record name | (3-Chlorophenyl)(2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

890098-14-3 | |

| Record name | (3-Chlorophenyl)(2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

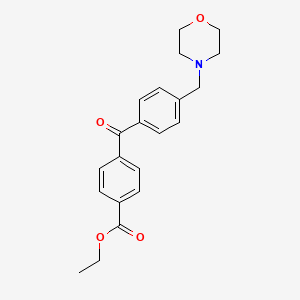

![4-Cyano-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613942.png)

![3'-Chloro-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone](/img/structure/B1613944.png)

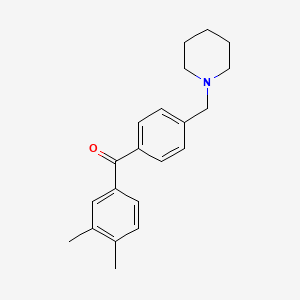

![2,3-Dichloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613946.png)